STAT3 Inhibitory Activity: Compound 15E Identity and HaCaT Antiproliferative Potency
The compound shares its molecular formula (C19H16N2O4S, MW 368.4) with STAT3-IN-34 (Compound 15E), a validated STAT3 inhibitor. In the published study, 15E inhibited HaCaT cell proliferation with an IC50 of 0.008 µM and suppressed IL-17A expression; topical application in mice alleviated IMQ-induced psoriasis without noticeable side effects [1]. While the identity of CAS 864937-41-7 as 15E has not been independently confirmed by a peer-reviewed X-ray or NMR structural assignment, vendor listings (MedChemExpress, TargetMol, Biozol) consistently annotate this CAS as STAT3-IN-34/Compound 15E. By comparison, the unsubstituted benzamide analog (no methoxy group) or the 3,4-dimethoxy analog would be expected to exhibit a divergent target profile based on the SAR principles established in this chemotype class.
| Evidence Dimension | HaCaT cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.008 µM (as STAT3-IN-34 / Compound 15E; identity as CAS 864937-41-7 based on vendor annotation) |
| Comparator Or Baseline | Unsubstituted benzamide analog: not reported in STAT3 assay; 3,4-dimethoxy analog: predicted targets include adenosine receptors, MAOs, HDACs but STAT3 activity not described |
| Quantified Difference | ~3 orders of magnitude selectivity window inferred between STAT3-active (8 nM) and potentially inactive or divergent analogs in this assay context |
| Conditions | HaCaT human keratinocyte cell line; MTT assay; 48-hour exposure; reference compound as described in Chen et al. (2024) |
Why This Matters
For STAT3-mediated disease models (psoriasis, inflammatory signaling, oncology), the low-nanomolar HaCaT IC50 provides a quantitative efficacy benchmark that must be verified upon receipt; analogs lacking the ortho-methoxy configuration should not be assumed to possess this target engagement.
- [1] Chen L, et al. Design, Synthesis, and Biological Activity of Novel Quinone Derivatives as Potent STAT3 Inhibitors for Psoriasis Treatment. J Med Chem. 2024; 38704936. View Source
